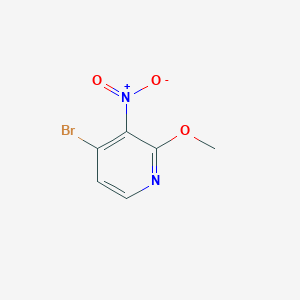
4-Bromo-2-methoxy-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-3-nitropyridine can be achieved through a multi-step process. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process typically involves the following steps:
Starting Material Preparation: 2-Chloro-4-methyl-3-nitropyridine is reacted with sodium methoxide in methanol to produce 2-methoxy-4-methyl-3-nitropyridine.
Bromination: The 2-methoxy-4-methyl-3-nitropyridine is then brominated using bromine in the presence of sodium acetate in acetic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include 4-amino-2-methoxy-3-nitropyridine or 4-thio-2-methoxy-3-nitropyridine.
Reduction: The major product is 4-bromo-2-methoxy-3-aminopyridine.
Oxidation: The major product is 4-bromo-2-methoxy-3-pyridinecarboxaldehyde.
科学的研究の応用
4-Bromo-2-methoxy-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
作用機序
The mechanism of action of 4-Bromo-2-methoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can be involved in halogen bonding interactions.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-methoxy-4-methyl-3-nitropyridine
- 2-Bromo-3-nitropyridine
- 4-Methoxy-3-nitropyridine
Uniqueness
4-Bromo-2-methoxy-3-nitropyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C6H5BrN2O3 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC名 |
4-bromo-2-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3 |
InChIキー |
QSIUGVJKPLFZSI-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)







![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

